Streptimidone

Antifungal Activity Phytotoxicity Plant Disease Control

Streptimidone (CAS 738-72-7) is a glutarimide polyketide antibiotic from Streptomyces spp. that inhibits protein biosynthesis via 80S ribosome binding. Only the natural (2R,5S,6E) diastereomer displays full antimicrobial activity-generic glutarimides or incorrect stereoisomers yield unpredictable efficacy. • Active against P. capsici, B. cinerea, and M. grisea; no phytotoxicity at 500 μg/mL. • In vivo efficacy against E. histolytica (cures amebic dysentery in dogs at 5 mg/kg/day oral). • Phase-shifts Gonyaulax circadian rhythm at 30 μM-a specific tool for chronobiology. Supplied with CoA. For R&D use only.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 738-72-7
Cat. No. B1237836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptimidone
CAS738-72-7
Synonymsstreptimidone
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O
InChIInChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1
InChIKeyZRYKVDWGQVQRPG-RUMBLXRPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Streptimidone Overview


Streptimidone is a glutarimide-containing polyketide antibiotic isolated from various species of *Streptomyces* and *Micromonospora*. Its mechanism of action involves the inhibition of protein biosynthesis by binding to the 80S ribosome . The compound is active against a broad spectrum of fungi and protozoans , and has been shown to inhibit protein synthesis in cell-free assays [1]. Research has established its absolute stereochemical configuration, demonstrating that the naturally occurring diastereomer possesses the strongest antimicrobial activity compared to its synthetic stereoisomers [2]. This document provides a data-driven guide to differentiate streptimidone from its closest analogs and alternatives.

Stereochemical Identity Natural diastereomer required for antimicrobial screening; other stereoisomers may not reproduce activity
Antimicrobial Context Active against fungi and protozoans in cell-free protein synthesis assays
Mechanism 80S ribosome inhibitor tool for translational control studies

Why Streptimidone Cannot Be Substituted


Glutarimide antibiotics are not interchangeable due to distinct structural and stereochemical requirements for biological activity. For instance, streptimidone, which possesses an aliphatic ketone moiety, exhibits approximately 30% of the fungitoxicity of l-cycloheximide in *Saccharomyces pastorianus* whole-cell assays, demonstrating that a cyclic ketone is not an absolute requirement but significantly impacts potency [1]. Furthermore, the stereochemistry of streptimidone is critical: among its four synthesized stereoisomers, only the natural diastereomer displays the strongest antimicrobial activity [2]. Substitution of the imide hydrogen or modification of the hydroxyl group in related glutarimides results in a complete loss of activity [1]. Therefore, substituting streptimidone with a generic glutarimide or an incorrect stereoisomer would yield unpredictable or drastically reduced efficacy.

Glutarimide-Class Mismatch
Aliphatic vs cyclic ketone moiety may shift potency profile; class-level fungitoxicity ranking does not guarantee interchangeable activity
Stereochemical Mismatch
Non-natural diastereomers or racemate may not reproduce the antimicrobial activity of the natural stereoisomer
Functional Group Sensitivity
Modification of imide hydrogen or hydroxyl group in glutarimides can eliminate biological activity

Streptimidone vs. Analogs: Quantitative Evidence


Broad-Spectrum Antifungal Activity and Low Phytotoxicity

Streptimidone demonstrates strong in vivo control of multiple plant pathogenic fungi while exhibiting no phytotoxicity, even at high concentrations. In greenhouse trials, it was equally as effective as the commercial fungicides metalaxyl, vinclozolin, and tricyclazole in controlling *Phytophthora capsici* on pepper, *Botrytis cinerea* on cucumber, and *Magnaporthe grisea* on rice [1]. This efficacy is achieved without causing any damage to the host plants, even at a treatment concentration of 500 μg/mL [1].

Disease Control vs. Commercial Fungicides
Head-to-head
Comparable disease suppression to metalaxyl, vinclozolin, tricyclazole; 0% phytotoxicity at 500 μg/mL
Reported plant-disease control endpoint context
Greenhouse trials, pepper/cucumber/rice; review target pathogen models
Antifungal Activity Phytotoxicity Plant Disease Control

Stereochemistry-Dependent Antimicrobial Activity

The biological activity of streptimidone is highly stereospecific. The natural diastereomer of streptimidone exhibits the strongest antimicrobial activity compared to its three non-natural stereoisomers [1]. This underscores the necessity of sourcing the correct stereochemical configuration for any biological study or application.

Stereoisomer Activity Comparison
Stereochemical comparison
Natural diastereomer shows strongest antimicrobial activity among four stereoisomers
Supports stereoisomer-specific antimicrobial screening context
Assay conditions per Kondo et al. 2000; review enantiomeric purity
Stereochemistry Antimicrobial Activity Structure-Activity Relationship

Biphasic Effect on Hepatic Protein Synthesis

Streptimidone exhibits a unique biphasic effect on hepatic protein synthesis in rats, which differs from cycloheximide. It causes an initial inhibition of leucine incorporation into protein 2 hours post-administration, followed by a prolonged stimulation of amino acid incorporation at 24 hours [1]. This in vivo pharmacodynamic profile is distinct and offers a different tool for investigating translational control.

Hepatic Protein Synthesis Profile
Cross-study comparable
Initial inhibition at 2 h, then stimulation at 24 h of leucine incorporation; distinct from cycloheximide
Supports translational control temporal profiling research
Rat liver microsome model, 50 mg/kg dose; in vivo pharmacodynamic context
In Vivo Pharmacology Protein Synthesis Hepatic Microsomes

Streptimidone Application Scenarios


Agricultural Fungicide Development

Streptimidone is a prime candidate for research into novel agricultural fungicides. Its demonstrated in vivo efficacy against major plant pathogens like *Phytophthora capsici*, *Botrytis cinerea*, and *Magnaporthe grisea*, which is comparable to commercial fungicides, combined with its lack of phytotoxicity even at 500 μg/mL, makes it an attractive lead compound or a benchmark for evaluating new agents [4]. Furthermore, recent patents highlight its potential in synergistic fungicidal mixtures [2].

Circadian Rhythm and Translational Control

For researchers studying circadian biology, streptimidone serves as a specific tool. One-hour pulses of streptimidone (30 μM) cause strong phase-shifts in the circadian rhythm of *Gonyaulax polyedra*, an effect distinct from that of cycloheximide (5 μM) or anisomycin (0.3 μM) [4]. This allows for comparative studies on the role of protein synthesis inhibition in circadian clock mechanisms.

Antiprotozoal Discovery and In Vivo Models

Streptimidone exhibits significant in vitro and in vivo activity against *Entamoeba histolytica*. In comparative studies, it was as effective as emetine in vitro and was able to cure severe amebic dysentery in dogs when administered orally at 5 mg/kg/day for 10 days [4]. This established in vivo efficacy makes streptimidone a valuable reference compound for antiprotozoal drug discovery programs.

Application
Selection Property
Validation Focus
Agricultural fungicide research
Plant pathogen disease-control endpoint review
Phytotoxicity endpoint monitoring
Circadian biology research
80S ribosome inhibition tool
Phase-shift assay in Gonyaulax polyedra
Antiprotozoal discovery research
In vivo model-response context
Amebic dysentery model endpoint monitoring

Technical Documentation Hub

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